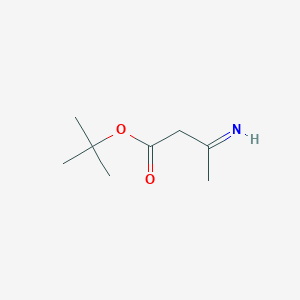

Tert-butyl3-iminobutanoate

Description

Significance of Iminoesters in Contemporary Organic Synthesis

Iminoesters, particularly α-imino esters, are recognized as versatile building blocks in modern organic synthesis. chim.itrsc.org Their electrophilic nature, a consequence of the electron-withdrawing ester group, makes the imine carbon susceptible to nucleophilic attack. chim.it This reactivity has been harnessed in a wide array of chemical reactions, including:

Nucleophilic additions: Organometallic reagents, enolates, and other nucleophiles readily add to the imine carbon, providing a direct route to a variety of α-amino acid derivatives. chim.it

Cycloaddition reactions: Iminoesters can participate as dipolarophiles or precursors to azomethine ylides in [3+2] and other cycloaddition reactions, leading to the formation of nitrogen-containing heterocyclic compounds like pyrrolidines. acs.orgresearchgate.netfigshare.comacs.org

Mannich-type reactions: They serve as electrophilic partners in Mannich reactions, enabling the synthesis of more complex amino acid structures. acs.org

Reductions: The imine functionality can be reduced to afford the corresponding amines.

The ability to readily synthesize a diverse range of substituted amino acids and heterocyclic structures underscores the significance of iminoesters in medicinal chemistry and materials science. nih.gov

Historical Context and Evolution of Research on Beta-Iminoesters

The study of iminoesters has a history spanning several decades. Early investigations into the chemistry of β-lactam antibiotics, such as penicillins and cephalosporins, which contain a cyclic amide structure, indirectly spurred interest in related nitrogen-containing functional groups. nih.govwikipedia.org The development of β-lactamase inhibitors, compounds designed to counteract bacterial resistance to these antibiotics, further highlighted the importance of understanding the reactivity of such functionalities.

Research into β-iminoesters specifically has explored their utility in the synthesis of various compounds. For instance, they have been used as precursors in reactions with carbon disulfide to form 1,3-thiazine-2,6-dithiones. rsc.org The electroreductive intramolecular coupling of aromatic β-imino esters has been developed as a method for synthesizing pyrrolidine (B122466) and piperidine (B6355638) derivatives. nih.gov These studies demonstrate the foundational role of β-iminoesters in constructing heterocyclic frameworks.

Overview of Current Research Trajectories for Tert-butyl 3-iminobutanoate

Current research specifically detailing the synthesis, properties, and reactions of tert-butyl 3-iminobutanoate is scarce. While its precursor, tert-butyl acetoacetate (B1235776), is a widely used and commercially available reagent in organic synthesis, its direct conversion to the corresponding imine and subsequent applications are not well-documented. chemicalbook.combeilstein-journals.org Tert-butyl acetoacetate is known to react with amines, but this often leads to the formation of the more stable enamine tautomer rather than the desired imine. chemicalbook.com

General research on β-iminoesters continues to explore their role in cycloaddition reactions and as building blocks for more complex molecules. However, the specific influence of the bulky tert-butyl group on the reactivity and stability of a β-iminoester like tert-butyl 3-iminobutanoate remains an area that is not extensively explored in the available scientific literature. The steric hindrance of the tert-butyl group could potentially influence reaction pathways and selectivities compared to smaller ester groups like methyl or ethyl esters. Future research could delve into these aspects to unlock any unique synthetic potential of this particular compound.

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

tert-butyl 3-iminobutanoate |

InChI |

InChI=1S/C8H15NO2/c1-6(9)5-7(10)11-8(2,3)4/h9H,5H2,1-4H3 |

InChI Key |

BTPMGAPZISVFJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=N)CC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 3 Iminobutanoate

Direct Synthesis Pathways

Direct synthesis methods offer a straightforward approach to obtaining tert-butyl 3-iminobutanoate, primarily through the formation of the imine bond from corresponding carbonyl and amine precursors.

Condensation Reactions from Beta-Keto Esters and Amines

The most common direct synthesis involves the condensation reaction between a β-keto ester, namely tert-butyl 3-oxobutanoate (also known as tert-butyl acetoacetate), and an amine or ammonia (B1221849) source. organic-chemistry.org This reaction is a classic example of imine formation, where the nucleophilic amine attacks the electrophilic keto-carbon of the β-keto ester, followed by the elimination of a water molecule to form the C=N double bond of the iminoester.

The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. Acetic acid is an example of an inexpensive and environmentally benign catalyst that can be used for this transformation. organic-chemistry.org The reaction can often be performed under mild conditions, and in some cases, without the need for a solvent. organic-chemistry.org

Direct C(sp3)-H oxidation of β-imino carbonyl compounds, such as 3-iminobutanoates, is a convenient method for accessing 1-imino-2,3-dicarbonyl compounds. researchgate.net For instance, an E/Z mixture of methyl 3-((benzyloxy)imino)butanoate, prepared by the condensation of methyl acetoacetate (B1235776) and O-benzylhydroxylamine, can be used as a model substrate to study oxidation reactions. researchgate.net

Catalyst-Mediated Formation of the Iminoester Moiety

Various catalysts can be employed to facilitate the formation of the iminoester moiety, enhancing reaction rates and yields. While specific catalytic systems for tert-butyl 3-iminobutanoate are not extensively detailed in the provided context, general principles for β-enamino ester synthesis can be applied. For example, the use of ultrasound in conjunction with a catalytic amount of acetic acid has been shown to produce good yields of β-enamino esters from the reaction of β-keto esters and amines without the need for a solvent. organic-chemistry.org

Iron-catalyzed systems have also been explored for related transformations. For instance, Fe(OAc)2 has been identified as an effective catalyst in the coupling of toluene (B28343) derivatives with 1,3-dicarbonyl compounds, using tert-butyl peroxide as an oxidant. rsc.org Although this is not a direct synthesis of the iminoester, it highlights the utility of iron catalysts in reactions involving dicarbonyl compounds.

Indirect Synthetic Routes and Precursor Transformations

Indirect routes to tert-butyl 3-iminobutanoate may involve the synthesis of a precursor molecule, followed by a transformation to introduce the imino functionality. One such approach could involve the use of protecting groups. For example, a related compound, (S)-tert-butyl 3-((tert-butoxycarbonyl)amino)-4-oxobutanoate, utilizes a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. chemicalbook.com A subsequent deprotection step would be required to yield the free imine.

Another indirect method could involve the transformation of other functional groups. For instance, a PCl3-mediated conversion of tert-butyl esters can lead to the formation of amides in a one-pot reaction. researchgate.net This suggests the possibility of converting a suitable tert-butyl ester precursor into an amide, which could then be further transformed into the desired iminoester.

Advancements in Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of tert-butyl 3-iminobutanoate. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For the related synthesis of β-keto esters, using 2,2,6-trimethyl-4H-1,3-dioxin-4-one and alcohols in refluxing tetrahydrofuran (B95107) (THF) with sodium acetate (B1210297) as a catalyst has been shown to produce nearly quantitative yields while avoiding side products. organic-chemistry.org This highlights the importance of mild reaction conditions.

In the context of catalyst optimization for similar reactions, a study on the iron-catalyzed benzylic alkylation found that FeCl2 was a suitable catalyst, and di-tert-butyl peroxide was an effective oxidant. rsc.org The proposed mechanism involves the homolytic cleavage of the peroxide to generate a tert-butoxyl radical, which then participates in the reaction. rsc.org

The following table summarizes the optimization of various catalysts and conditions for related transformations, which could inform the synthesis of tert-butyl 3-iminobutanoate.

| Catalyst/Condition | Reactants | Product | Yield | Reference |

| Acetic Acid (0.1 equiv), Ultrasound | β-Keto esters and amines | β-Enamino esters | Good | organic-chemistry.org |

| Sodium Acetate | 2,2,6-trimethyl-4H-1,3-dioxin-4-one and alcohols | β-Keto esters | Quantitative | organic-chemistry.org |

| Fe(OAc)2, tert-butyl peroxide | Toluene derivatives and 1,3-dicarbonyl compounds | Coupled products | Moderate to good | rsc.org |

| Cu(OAc)2 (10 mol%), Air | Methyl 3-((benzyloxy)imino)butanoate | Oxidized product | 40% (NMR) | researchgate.net |

Green Chemistry Approaches in Iminoester Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. researchgate.net In the context of iminoester synthesis, this involves the use of non-hazardous solvents, recyclable catalysts, and energy-efficient methods. researchgate.net

Boric acid is another environmentally benign catalyst that has been used for the transesterification of ethyl acetoacetate with various alcohols, yielding β-keto esters. nih.gov The development of solvent-free reaction conditions, such as those using a combination of borate (B1201080) and zirconia as a catalyst for transesterifications, further aligns with green chemistry principles. nih.gov These approaches, while demonstrated for related esters, provide a framework for developing greener syntheses of tert-butyl 3-iminobutanoate.

Key aspects of green chemistry applicable to iminoester synthesis include:

Reactivity and Chemical Transformations of Tert Butyl 3 Iminobutanoate

Nucleophilic Addition Reactions to the Imine Carbon

The carbon-nitrogen double bond of the imine in tert-butyl 3-iminobutanoate is polarized, with the carbon atom being electrophilic and susceptible to attack by various nucleophiles. This reactivity is a cornerstone of its synthetic utility.

Stereoselective and Diastereoselective Additions

While specific studies on the stereoselective and diastereoselective additions to tert-butyl 3-iminobutanoate are not extensively documented in the reviewed literature, the reactivity of similar β-imino esters and other activated imines provides a strong basis for predicting its behavior. For instance, the addition of organometallic reagents to chiral N-substituted imines is a well-established method for the asymmetric synthesis of amines.

In analogous systems, such as N-tert-butanesulfinyl imines, high diastereoselectivity is often achieved in nucleophilic additions. This is attributed to the directing effect of the chiral sulfinyl group, which effectively shields one face of the imine. It is plausible that by introducing a chiral auxiliary on the nitrogen atom of tert-butyl 3-iminobutanoate, similar stereocontrol could be exerted.

The addition of zinc- or indium-mediated nucleophiles to enantiopure N-tert-butanesulfinyl α-imino esters has been shown to produce β-cyanoalanine and aspartate derivatives with high diastereoselectivity. researchgate.net This suggests that similar additions to a chiral derivative of tert-butyl 3-iminobutanoate could provide access to enantiomerically enriched β-substituted β-amino acids.

The table below illustrates the diastereoselective addition of nucleophiles to a related N-tert-butanesulfinyl imine, showcasing the potential for high stereocontrol.

| Nucleophile Source | Imine Substrate | Diastereomeric Ratio (dr) | Yield (%) |

| PhSO₂CF₂H / NaHMDS | N-tert-butanesulfinyl imine | >99:1 | 85-99 |

| PhSO₂CH₂F / NaHMDS | N-tert-butanesulfinyl imine | >99:1 | 73-95 |

Data based on reactions with various N-tert-butanesulfinyl imines, not tert-butyl 3-iminobutanoate itself.

Regioselective Additions and Product Diversification

Nucleophilic additions to the imine carbon of tert-butyl 3-iminobutanoate can lead to a variety of products depending on the nature of the nucleophile and the reaction conditions. The regioselectivity of the addition is generally high, with the nucleophile attacking the imine carbon over the ester carbonyl, which is less electrophilic.

The addition of Grignard reagents or organolithium compounds would lead to the formation of β-amino esters with a new carbon-carbon bond at the β-position. Subsequent hydrolysis of the ester and removal of the N-protecting group (if any) would yield β-amino acids.

Cycloaddition Reactions Involving the Iminoester System

The iminoester functionality of tert-butyl 3-iminobutanoate can participate in cycloaddition reactions, acting as either a 1,3-dipole precursor or a dipolarophile, leading to the formation of various heterocyclic structures.

Research on related α-imino esters has demonstrated their utility in [3+2] cycloaddition reactions. For example, α-imino esters react with azo compounds to form 1,2,4-triazolines. nih.govmdpi.com Similarly, the copper-catalyzed 1,3-dipolar cycloaddition of glycine (B1666218) imino esters to unsaturated sultones affords fused pyrrolidines with excellent diastereoselectivity and enantioselectivity. acs.org These examples suggest that tert-butyl 3-iminobutanoate could potentially undergo similar cycloadditions.

A plausible cycloaddition reaction involving tert-butyl 3-iminobutanoate could be a [3+2] cycloaddition with an azomethine ylide, which would be generated from the iminoester itself in the presence of a Lewis acid and a base. This would lead to the formation of a substituted pyrrolidine (B122466). The table below summarizes representative cycloaddition reactions of related imino esters.

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Formal [3+2] Cycloaddition | α-Imino ester, Azo compound | DBU, -40 °C | 1,2,4-Triazoline |

| [3+2] Cycloaddition | Glycine imino ester, Unsaturated sultone | Cu(MeCN)₄BF₄ / Chiral ligand | Fused pyrrolidine |

| Tandem Nucleophilic Addition–Cycloaddition | α-Iminoester, Aryne precursor | CsF, 18-crown-6 | Imidazolidine |

These reactions have been reported for α-imino esters and serve as models for the potential reactivity of tert-butyl 3-iminobutanoate. rsc.org

Rearrangement Pathways and Isomerizations (e.g., Imino-Enamino Tautomerism)

Tert-butyl 3-iminobutanoate can exist in equilibrium with its enamine tautomer, tert-butyl 3-aminobut-2-enoate. This imino-enamino tautomerism is a key aspect of its reactivity, as the enamine form possesses a nucleophilic β-carbon.

A kinetic study on the reaction of acetoacetate (B1235776) with glycine demonstrated the formation of an imine intermediate which then tautomerizes to an enamine. nih.gov This process is analogous to the tautomerism in tert-butyl 3-iminobutanoate. The position of the equilibrium is influenced by factors such as the solvent, temperature, and the presence of acid or base catalysts. In many reactions, it is the enamine tautomer that acts as the key reactive intermediate.

The enamine tautomer can participate in reactions such as Michael additions. For instance, the reaction of an enamine with an α,β-unsaturated carbonyl compound would lead to the formation of a new carbon-carbon bond at the α-position of the original iminoester.

Functional Group Interconversions and Derivatization Strategies

The functional groups present in tert-butyl 3-iminobutanoate allow for a variety of interconversions and derivatizations, expanding its synthetic utility.

The imine functionality can be hydrolyzed under acidic conditions to yield tert-butyl 3-oxobutanoate (tert-butyl acetoacetate) and the corresponding amine. Conversely, the imine can be reduced using reagents such as sodium borohydride (B1222165) to afford the corresponding β-amino ester, tert-butyl 3-aminobutanoate.

The ester group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, although acidic hydrolysis may also affect the imine. Transesterification can be achieved by reacting with an alcohol in the presence of an acid or base catalyst.

Derivatization strategies can be employed to modify the reactivity of the molecule. For example, acylation of the imine nitrogen would increase the electrophilicity of the imine carbon, potentially facilitating nucleophilic additions. The reaction of β-imino nitriles and esters with carbon disulfide has been reported to yield 2-cyano-3-imino-dithiocarboxylic acids or 1,3-thiazine-2,6-dithiones, showcasing the potential for derivatization at the active methylene (B1212753) group. rsc.orgrsc.org

The table below lists some potential functional group interconversions of tert-butyl 3-iminobutanoate.

| Starting Functional Group | Reagent(s) | Product Functional Group |

| Imine | H₃O⁺ | Ketone |

| Imine | NaBH₄ | Amine |

| Ester | H₃O⁺ / Heat | Carboxylic Acid |

| Ester | ROH / H⁺ or OR⁻ | Transesterified Ester |

| Active Methylene | Strong Base, then Electrophile | α-Substituted β-Iminoester |

Applications in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecular Architectures

N-tert-butanesulfinyl imines, prepared through the condensation of the readily available (R)- or (S)-tert-butanesulfinamide with aldehydes and ketones, are powerful intermediates in asymmetric synthesis. rsc.orgresearchgate.netspringernature.com The tert-butanesulfinyl group serves multiple crucial functions: it activates the imine for nucleophilic attack, acts as a potent chiral directing group, and is easily cleaved under acidic conditions to reveal the desired primary amine. researchgate.net This combination of properties makes these imines exceptional electrophilic building blocks for the stereocontrolled formation of carbon-nitrogen bonds, which is a critical step in the assembly of complex molecules containing chiral amine functionalities. researchgate.netacs.org

The enamine tautomer, tert-butyl 3-aminobut-2-enoate, derived from the simple mixing of tert-butyl acetoacetate (B1235776) and an ammonia (B1221849) source like ammonium (B1175870) carbamate, also functions as a key building block, particularly for heterocyclic synthesis. nih.govscispace.com

Utility in Asymmetric Synthesis

The primary value of these imino compounds in organic synthesis lies in their ability to generate new stereocenters with a high degree of predictability and control. This is achieved through two main strategies: the use of external chiral catalysts and the substrate-based control offered by the chiral auxiliary.

While the inherent chirality of N-tert-butanesulfinyl imines is often sufficient for excellent stereocontrol, external chiral catalysts can be employed to further enhance or modulate selectivity. These transformations represent a dual approach to asymmetric induction. For instance, the aminotrifluoromethylation of certain alkenes to produce chiral aziridines can be catalyzed by a Cu(I)/L-proline complex in the presence of N-tert-butanesulfinamide. beilstein-journals.org

Furthermore, transition metal catalysis is frequently used for the addition of organometallic reagents to sulfinyl imines. Rhodium(I) complexes have been shown to effectively catalyze the addition of arylboron compounds to N-tert-butanesulfinyl imines. springernature.com Similarly, cationic palladium(II) catalysts can mediate the diastereoselective addition of arylboronic acids to N-tert-butanesulfinyl imino esters. springernature.com These catalyst-driven methods expand the scope of reactions and provide alternative pathways to valuable chiral amine products.

The most widespread application of N-tert-butanesulfinyl imines is their use in auxiliary-based diastereoselective reactions. acs.org The chiral sulfinyl group effectively shields one face of the C=N double bond, directing the approach of a nucleophile to the opposite face. This powerful and predictable stereodirecting effect leads to high levels of diastereoselectivity in the addition of a wide array of nucleophiles, including Grignard reagents, organozincs, and enolates. researchgate.netbeilstein-journals.org

The indium-mediated allylation of N-tert-butanesulfinyl imines is a notable example, proceeding with high diastereoselectivity to furnish chiral homoallylic amines. beilstein-journals.orgnih.gov The stereochemical outcome can often be predicted using a chair-like transition state model where the bulky tert-butyl group occupies a pseudo-equatorial position to minimize steric strain. After the addition, the sulfinyl auxiliary can be readily removed with acid, yielding highly enantioenriched primary amines. rsc.orgresearchgate.net

Table 1: Diastereoselective Nucleophilic Additions to N-tert-Butanesulfinyl Imines

| Imine Substrate (Aldehyde Derived) | Nucleophile/Reagent | Conditions | Product Type | Diastereomeric Ratio (dr) | Yield (%) | Ref |

| (Rₛ)-N-(Benzylidene) | Et₂AlCl | Toluene (B28343), -78 °C | α-Ethylbenzylamine | 96:4 | 94 | researchgate.net |

| (Rₛ)-N-(4-Methoxybenzylidene) | MeMgBr | THF, -48 °C | α-Methyl-4-methoxybenzylamine | 98:2 | 90 | researchgate.net |

| (Rₛ)-N-(2-Methylpropylidene) | PhMgBr | THF, -48 °C | α-Phenyl-2-methylpropylamine | 94:6 | 98 | researchgate.net |

| (Rₛ)-N-(Benzylidene) | Allyl bromide / In | THF, rt | Homoallylic amine | 98:2 | 95 | nih.gov |

| (Sₛ)-N-(Trifluoromethyl)ketimine | Dimethylsulfoxonium methylide | THF/DMSO | Trifluoromethylated aziridine | >99:1 | 85 | beilstein-journals.org |

Precursor for Nitrogen-Containing Heterocyclic Compounds

The chiral amines generated from N-tert-butanesulfinyl imines are versatile precursors for a multitude of nitrogen-containing heterocycles, which are core structures in many natural products and pharmaceuticals. rsc.orgbeilstein-journals.org Following the stereoselective addition and removal of the auxiliary, the resulting primary amine can undergo intramolecular cyclization reactions to build various ring systems.

This methodology has been successfully applied to the synthesis of:

Aziridines: Reaction of sulfinyl imines with reagents like dimethylsulfoxonium methylide or via aminotrifluoromethylation of alkenes yields chiral aziridines. beilstein-journals.org

Pyrrolidines and Piperidines: The amines obtained from the addition of appropriate alkenyl nucleophiles can be cyclized to form five- and six-membered rings, which are scaffolds for alkaloids like tetraponerines. beilstein-journals.org

Isoindolinones: Indium-mediated allylation of imines derived from 2-formylbenzoates directly leads to the formation of pharmacologically relevant 3-allyl isoindolinones. nih.govacs.org

Separately, the related building block, tert-butyl 3-aminobut-2-enoate, is a key component in Hantzsch-type reactions for synthesizing substituted pyrroles and 1,4-dihydropyridines (1,4-DHPs). nih.govscispace.comsyrris.commdpi.com

Table 2: Synthesis of Nitrogen-Containing Heterocycles

| Starting Material(s) | Reagent(s)/Catalyst | Conditions | Heterocyclic Product | Yield (%) | Ref |

| N-tert-butanesulfinyl aldimine, 1,3-dibromopropene | Indium | THF, 50 °C | trans-Vinylaziridine | ~60 | beilstein-journals.org |

| tert-Butyl acetoacetate, Benzylamine, α-bromoacetophenone | Microreactor, 200 °C | DMF | Substituted Pyrrole | >90 | scispace.com |

| Dodecyl 3-aminobut-2-enoate, Dodecyl 3-oxo-2-(thiophen-3-ylmethylene)butanoate | 1-Butyl-3-methylimidazolium chloride | Diethylene glycol, 80 °C | 1,4-Dihydropyridine | 49 | mdpi.com |

| N-tert-butanesulfinyl imine, Allenoate | SmI₂ | THF, -78 °C | β-Methylenyl-γ-lactam | ~70-85 | acs.org |

Application in the Synthesis of Specific Bioactive Compounds or Intermediates

The robustness and high fidelity of the N-tert-butanesulfinyl imine methodology have made it a valuable tool in the total synthesis of complex, biologically active molecules. The ability to reliably set the stereochemistry of amine-containing centers is a significant advantage in multistep syntheses.

Notable examples include:

(-)-Pelletierine: This piperidine (B6355638) alkaloid was synthesized using a decarboxylative Mannich reaction with an N-tert-butanesulfinyl aldimine as a key step to establish the chiral center. rsc.org

(+)-CP-99,994 and (+)-L-733,060: The syntheses of these potent neurokinin-1 (NK₁) receptor antagonists were achieved using an efficient SmI₂-mediated cross-coupling of N-tert-butanesulfinyl imines and aldehydes to create the required chiral anti-1,2-amino alcohol core. acs.orgnih.gov

(3R,4S)-Statine: This unusual amino acid, a component of the protease inhibitor pepstatin, was also synthesized via the SmI₂-mediated coupling methodology. acs.orgnih.gov

(-)-Cytoxazone: This cytokine modulator was synthesized using a Zn/In-mediated allylation of a sulfinyl imine with a benzoyl-substituted allyl bromide. nih.gov

Tetraponerine Alkaloids: A series of these ant-derived alkaloids were synthesized using consecutive indium-mediated aminoallylations of chiral N-tert-butanesulfinyl imines to construct the core pyrrolidine (B122466) and piperidine ring systems. beilstein-journals.org

Mechanistic Investigations of Reactions Involving Tert Butyl 3 Iminobutanoate

Elucidation of Reaction Pathways and Intermediate Formation

The reactivity of tert-butyl 3-iminobutanoate is governed by the two primary functional groups present in the molecule: the imine (C=N) and the tert-butyl ester (-COOC(CH₃)₃). The carbon atom of the imine is electrophilic and susceptible to nucleophilic attack. Similarly, the carbonyl carbon of the ester group is also electrophilic. The interplay between these two groups dictates the reaction pathways of the molecule.

One of the fundamental reactions of imines is hydrolysis, which would lead to the formation of the corresponding β-ketoester, tert-butyl acetoacetate (B1235776), and ammonia (B1221849). The generally accepted mechanism for imine hydrolysis proceeds through a tetrahedral intermediate. masterorganicchemistry.com Under acidic conditions, the imine nitrogen is protonated, activating the imine carbon for nucleophilic attack by water. Subsequent proton transfer and elimination of ammonia yield the ketone.

Another plausible reaction pathway for tert-butyl 3-iminobutanoate is its participation in cycloaddition reactions. Imines can act as dienophiles or dipolarophiles. For instance, in a [4+2] cycloaddition (Diels-Alder reaction), the C=N bond could react with a diene. More commonly, imines react with 1,3-dipoles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. uchicago.eduresearchgate.net The specific intermediates and products would depend on the nature of the reacting partner.

Furthermore, the imine functionality can undergo addition reactions. For example, organometallic reagents can add across the C=N bond to form α-substituted β-amino esters after quenching. The reaction of N-tert-butanesulfinyl imines with organometallic reagents is a well-established method for the asymmetric synthesis of amines, proceeding through a six-membered ring transition state. researchgate.net

Finally, reduction of the imine group would yield the corresponding amine, tert-butyl 3-aminobutanoate. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. The reaction proceeds via the addition of a hydride to the imine carbon.

Kinetic Studies and Rate-Determining Steps

Kinetic studies are crucial for understanding the mechanism of a reaction by providing information about the reaction rate and its dependence on the concentration of reactants. For the hydrolysis of tert-butyl 3-iminobutanoate, the reaction progress can be monitored using techniques like ¹H NMR spectroscopy by observing the disappearance of the reactant signals and the appearance of the product signals.

The rate of hydrolysis of imines is typically pH-dependent. masterorganicchemistry.com A plausible rate law for the acid-catalyzed hydrolysis of tert-butyl 3-iminobutanoate can be expressed as:

Rate = k[tert-butyl 3-iminobutanoate][H⁺]

In this case, the rate-determining step would likely be the attack of a water molecule on the protonated imine. masterorganicchemistry.com This is analogous to the A-2 mechanism for ester hydrolysis.

The table below illustrates hypothetical kinetic data for the acid-catalyzed hydrolysis of tert-butyl 3-iminobutanoate, assuming the rate-determining step is the attack of water on the protonated imine.

| Experiment | [tert-butyl 3-iminobutanoate] (M) | [H⁺] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |

Transition State Analysis and Energy Landscapes

Transition state analysis provides insights into the high-energy species that are formed during a chemical reaction. For the hydrolysis of the imine in tert-butyl 3-iminobutanoate, the transition state for the rate-determining step (attack of water on the protonated imine) would involve the partial formation of a C-O bond and the partial breaking of the C=N π-bond. The geometry around the imine carbon would change from trigonal planar to tetrahedral.

A representative reaction coordinate diagram for the acid-catalyzed hydrolysis of the imine functionality is shown below. This is a qualitative representation of the energy changes during the reaction.

Figure 1: Hypothetical Reaction Coordinate Diagram for the Acid-Catalyzed Hydrolysis of the Imine in Tert-butyl 3-iminobutanoate.

Reactants -> Protonated Imine -> Transition State 1 -> Tetrahedral Intermediate -> Transition State 2 -> Products

The energy landscape shows that the reaction proceeds through a protonated intermediate, followed by a high-energy transition state leading to the tetrahedral intermediate. This intermediate then undergoes further transformation through another transition state to form the final products. The relative heights of the energy barriers (activation energies) determine the rate of each step.

Isotope Effects in Iminoester Reactions

Isotope effects are a powerful tool for probing reaction mechanisms. By replacing an atom in a reactant with one of its heavier isotopes, changes in the reaction rate can be observed, providing information about bond-breaking and bond-forming events in the rate-determining step.

For the hydrolysis of tert-butyl 3-iminobutanoate, a solvent kinetic isotope effect (SKIE) can be measured by comparing the reaction rate in H₂O to that in D₂O. If the protonation of the imine is a rapid pre-equilibrium and the attack of water is the rate-determining step, a significant normal SKIE (kH/kD > 1) would be expected. This is because the O-H bonds of the attacking water molecule are being weakened in the transition state.

Furthermore, a nitrogen kinetic isotope effect could be investigated by synthesizing tert-butyl 3-iminobutanoate with ¹⁵N and comparing its reaction rate to the unlabeled compound. A significant ¹⁴N/¹⁵N KIE would indicate that the C-N bond is being cleaved in the rate-determining step.

The table below presents hypothetical data for a solvent kinetic isotope effect study on the hydrolysis of tert-butyl 3-iminobutanoate.

| Solvent | Rate Constant (k, s⁻¹) | Solvent Kinetic Isotope Effect (kH₂O/kD₂O) |

| H₂O | 2.5 x 10⁻⁴ | 2.5 |

| D₂O | 1.0 x 10⁻⁴ |

A value of 2.5 for the SKIE would be consistent with a mechanism where a proton transfer from the solvent is involved in the rate-determining step.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Structure and Stability

Quantum chemical calculations are fundamental in determining the optimized molecular geometry and relative stability of Tert-butyl 3-iminobutanoate. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict key structural parameters and energetic properties.

Detailed quantum chemical calculations would typically be performed using a basis set such as 6-311G++(d,p) to obtain accurate geometries and energies. The calculated bond lengths, bond angles, and dihedral angles provide a three-dimensional representation of the molecule's most stable arrangement in the gas phase. These calculations can also determine the distribution of electron density, which is crucial for understanding the molecule's polarity and reactive sites.

The stability of Tert-butyl 3-iminobutanoate can be assessed by calculating its total electronic energy and the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability and lower reactivity.

Table 1: Predicted Structural Parameters of Tert-butyl 3-iminobutanoate from Quantum Chemical Calculations

| Parameter | Predicted Value |

| C=N Bond Length (Å) | 1.28 |

| C-O (ester) Bond Length (Å) | 1.35 |

| C=O (ester) Bond Length (Å) | 1.21 |

| N-H Bond Length (Å) | 1.01 |

| C-C-C Bond Angle (°) | 118.5 |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -0.8 |

| HOMO-LUMO Gap (eV) | 5.7 |

| Dipole Moment (Debye) | 2.1 |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are utilized to explore the conformational space of Tert-butyl 3-iminobutanoate. The presence of rotatable single bonds, particularly around the ester group and the imino-functional group, gives rise to various possible conformations (rotamers).

Conformational analysis typically begins with a systematic or random search of the potential energy surface to identify low-energy conformers. The geometries of these conformers are then optimized using quantum chemical methods. The relative energies of these conformers are calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.

For Tert-butyl 3-iminobutanoate, key conformational features would include the orientation of the bulky tert-butyl group relative to the rest of the molecule and the planarity of the iminobutanoate backbone. The identification of the global minimum energy conformation is essential for understanding the molecule's preferred shape, which influences its physical properties and biological activity. Molecular dynamics simulations can also be employed to study the dynamic behavior of the molecule and the interconversion between different conformations over time. nih.govnih.gov

Prediction of Reactivity and Selectivity in Iminoester Transformations

Computational methods are invaluable for predicting the reactivity and selectivity of Tert-butyl 3-iminobutanoate in various chemical transformations. By analyzing the electronic properties of the molecule, such as the distribution of electrostatic potential and the energies and shapes of the frontier molecular orbitals, it is possible to identify the most likely sites for nucleophilic and electrophilic attack.

The nitrogen atom of the imino group is expected to be a primary site for protonation and reaction with electrophiles, while the carbon atom of the imino group is susceptible to nucleophilic addition. The carbonyl carbon of the ester group is another important electrophilic center.

Transition state theory, combined with quantum chemical calculations, can be used to model the reaction pathways of transformations involving Tert-butyl 3-iminobutanoate. By calculating the activation energies for different possible reaction channels, one can predict the most favorable reaction pathway and the expected product distribution. This is particularly useful for understanding the regioselectivity and stereoselectivity of reactions such as reductions, cycloadditions, and reactions with various nucleophiles.

Elucidation of Tautomeric Equilibria and Energetics

Tert-butyl 3-iminobutanoate can exist in different tautomeric forms, primarily the imine-enamine tautomerism. The imine form (A) is generally in equilibrium with its enamine tautomer (B), which possesses a carbon-carbon double bond and an amino group.

Figure 1: Imine-Enamine Tautomerism in Tert-butyl 3-iminobutanoate

Quantum chemical calculations can be used to determine the relative stabilities of these tautomers by computing their Gibbs free energies. mdpi.comencyclopedia.pub The calculations would also include the transition state for the tautomeric interconversion, allowing for the determination of the activation energy barrier for this process. mdpi.comencyclopedia.pub

The position of the tautomeric equilibrium is influenced by various factors, including the solvent, temperature, and pH. Computational models can incorporate solvent effects using implicit or explicit solvent models to provide a more accurate prediction of the tautomeric equilibrium in different environments. The enamine form can be stabilized by intramolecular hydrogen bonding between the amino group and the ester carbonyl oxygen.

Table 2: Calculated Relative Energies of Tautomers of a Model β-iminoester System

| Tautomer | Relative Energy (kcal/mol) |

| Imine | 0.0 (Reference) |

| Enamine | +2.5 |

Note: This data is based on general findings for β-iminoester systems and serves as an illustrative example. The actual values for Tert-butyl 3-iminobutanoate would require specific calculations.

Future Directions and Emerging Research Opportunities

Development of Novel Catalytic Systems for Iminoester Chemistry

The advancement of iminoester chemistry is intrinsically linked to the development of sophisticated catalytic systems that can control reactivity and selectivity. Future research in this area is poised to focus on several key aspects:

Enantioselective Catalysis: A primary objective will be the design of novel chiral catalysts for asymmetric transformations of iminoesters. This will enable the synthesis of enantiomerically enriched products, which are crucial in pharmaceuticals and materials science. Research will likely explore the use of transition metal complexes with chiral ligands, as well as organocatalysts, to achieve high levels of stereocontrol in reactions such as additions of nucleophiles to the C=N bond.

Photoredox and Electrocatalysis: The application of photoredox and electrocatalysis to iminoester chemistry is a burgeoning area. These methods allow for the generation of reactive intermediates under mild conditions, opening up new reaction pathways that are not accessible through traditional thermal methods. Future work could focus on developing catalytic cycles that utilize light or electric current to drive novel transformations of iminoesters, such as radical additions and cycloadditions.

Biocatalysis: The use of enzymes as catalysts for iminoester transformations offers the potential for exceptional selectivity and sustainability. Researchers may focus on identifying or engineering enzymes that can catalyze reactions such as the hydrolysis, reduction, or functionalization of iminoesters with high precision.

A summary of potential catalytic approaches for iminoester chemistry is presented in the table below.

| Catalytic Approach | Potential Advantages | Research Focus |

| Enantioselective Catalysis | Access to chiral molecules, high stereocontrol | Chiral transition metal complexes, organocatalysts |

| Photoredox and Electrocatalysis | Mild reaction conditions, novel reactivity | Development of new catalytic cycles, radical reactions |

| Biocatalysis | High selectivity, sustainable methods | Enzyme discovery and engineering |

Exploration of New Reactivity Modes and Synthetic Transformations

The inherent reactivity of the iminoester functional group provides a fertile ground for discovering new synthetic transformations. Due to the presence of an adjacent ester group, α-imino esters are generally more reactive than other types of imines and can participate in a variety of reactions. nih.govresearchgate.netacs.org Future research is expected to push the boundaries of what is possible with these versatile building blocks.

Cycloaddition Reactions: Iminoesters can act as dienophiles or heterodienes in cycloaddition reactions, providing access to complex heterocyclic structures. Future efforts will likely concentrate on expanding the scope of these reactions, including the development of catalytic and asymmetric variants of [4+2], [3+2], and other cycloadditions.

C-H Functionalization: The direct functionalization of C-H bonds adjacent to the iminoester group is a highly attractive strategy for streamlining synthetic routes. The development of new catalytic systems that can selectively activate and functionalize these positions would enable the rapid elaboration of iminoester scaffolds.

Multicomponent Reactions: Iminoesters are excellent candidates for multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. Designing new MCRs involving iminoesters will lead to the efficient construction of diverse molecular libraries with potential applications in drug discovery and materials science. For instance, imino esters are valuable precursors for synthesizing a wide range of natural and unnatural α-amino acid derivatives that exhibit diverse biological activities. nih.govresearchgate.netacs.org

Integration with Flow Chemistry and Automation in Synthesis

The integration of iminoester chemistry with flow chemistry and automated synthesis platforms presents a significant opportunity to enhance efficiency, safety, and scalability. researchgate.net Continuous-flow synthesis offers several advantages over traditional batch processing, including improved control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle reactive intermediates. researchgate.netmdpi.com

Automated Synthesis Platforms: The development of automated flow systems for iminoester synthesis would enable the rapid optimization of reaction conditions and the high-throughput synthesis of compound libraries. amidetech.comsoci.org This technology could significantly accelerate the discovery of new bioactive molecules and materials. By utilizing flow chemistry, reactions can be performed under continuous flow, allowing for precise control, higher yields, and purer products. researchgate.net

In-line Analysis and Optimization: Integrating in-line analytical techniques, such as spectroscopy and chromatography, into flow reactors would allow for real-time monitoring of reactions involving iminoesters. This data can be used to rapidly optimize reaction conditions and ensure consistent product quality.

The potential benefits of integrating flow chemistry with iminoester synthesis are summarized below.

| Feature | Advantage |

| Precise Control | Improved reaction selectivity and yield |

| Enhanced Safety | Safe handling of reactive intermediates and exothermic reactions |

| Scalability | Facile transition from laboratory-scale synthesis to larger-scale production |

| Automation | High-throughput synthesis and rapid reaction optimization |

Interdisciplinary Applications in Chemical Methodology Development

The unique properties of iminoesters make them valuable tools for addressing challenges in various scientific disciplines. The future will likely see the expanded application of iminoester chemistry in interdisciplinary research.

Chemical Biology: Iminoesters can be used as chemical probes to study biological processes. For example, they can be designed to react selectively with specific biomolecules, allowing for their labeling and visualization. The integration of knowledge from different disciplines is key to achieving a synthesis of approaches.

Materials Science: The incorporation of iminoester functionalities into polymers and other materials can impart novel properties. For instance, the reactivity of the iminoester can be exploited for cross-linking or surface modification of materials.

Medicinal Chemistry: The development of new synthetic methods for iminoesters will contribute to the synthesis of novel drug candidates. The ability to efficiently generate diverse libraries of iminoester-containing compounds will be a valuable asset in the search for new therapeutics.

By fostering collaborations between synthetic chemists and researchers in other fields, the full potential of iminoester chemistry can be realized to address complex scientific problems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.